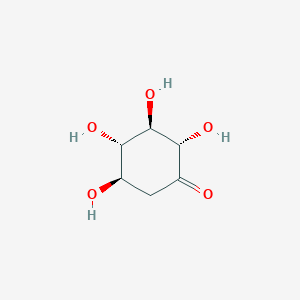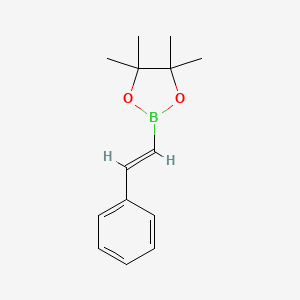
(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane
Vue d'ensemble
Description
(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane, also referred to as TMS-Diox, is a boron-containing compound with a wide range of applications in chemistry and biochemistry. It is a versatile reagent that has been used in many fields, including organic synthesis, medicinal chemistry, and biochemistry. TMS-Diox is a key intermediate in the synthesis of a variety of compounds, and is also used as a catalyst in a number of reactions. In addition, it has been used in the preparation of biologically active compounds, and has been investigated for its potential applications in drug discovery and development.
Applications De Recherche Scientifique
Fluorescence Probes for Hydrogen Peroxide Detection
(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane has been utilized in the synthesis of boronate ester fluorescence probes for detecting hydrogen peroxide (H2O2). These probes, including STBPin and others, display varied fluorescence responses to H2O2, highlighting the importance of different functional groups in such systems (Lampard et al., 2018).
Building Block in Organic Synthesis
This compound serves as a valuable building block in organic synthesis. For instance, its role in the selective synthesis of 1-substituted (E)-buta-1,3-dienes via palladium-catalyzed Suzuki–Miyaura cross-coupling has been documented (Szudkowska‐Fratczak et al., 2014).
Inhibitory Activity Against Serine Proteases
This compound has been synthesized in modified forms such as 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes to measure their inhibitory activity against serine proteases like thrombin (Spencer et al., 2002).
Synthesis of Silicon-Based Drugs
Its derivatives have been used as building blocks for synthesizing biologically active silicon-based drugs, exemplified by the synthesis of the retinoid agonist disila-bexarotene (Büttner et al., 2007).
Nanogel Synthesis
In the field of nanotechnology, it has been involved in the synthesis of siloxane nanogels containing phenyl borate functional groups, showing its versatility in material science applications (Milenin et al., 2020).
Continuous Flow Synthesis
It has been synthesized through continuous flow and distillation processes, demonstrating its importance in industrial-scale chemical production(Fandrick et al., 2012).
Synthesis of Boron Capped Polyenes
Its derivatives have been synthesized for potential use in new materials for LCD technology and as potential therapeutics for neurodegenerative diseases. This showcases its role in advanced material synthesis and pharmaceutical research (Das et al., 2015).
Electrochemical Analysis
Electrochemical properties and reactions of sulfur-containing organoboron compounds, which include derivatives of (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane, have been explored, indicating its potential in electrochemical applications (Tanigawa et al., 2016).
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-phenylethenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h5-11H,1-4H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAINKADEARZLZ-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83947-56-2, 78782-27-1 | |
| Record name | (E)-2-Phenylethylene-1-boronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-b-Styrylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



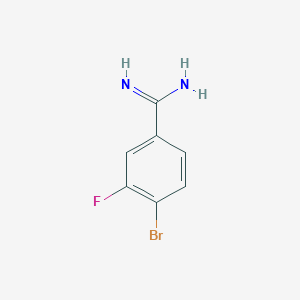

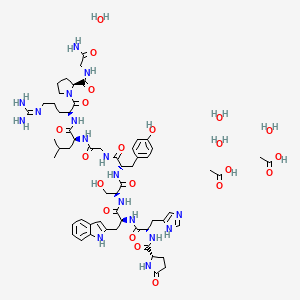
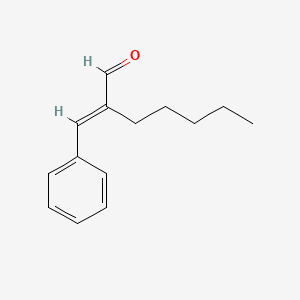

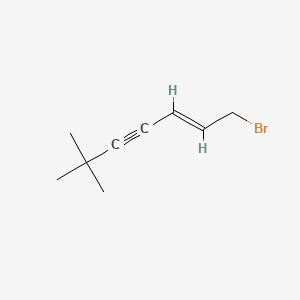
![3-[({[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]propanoic acid](/img/structure/B3429917.png)

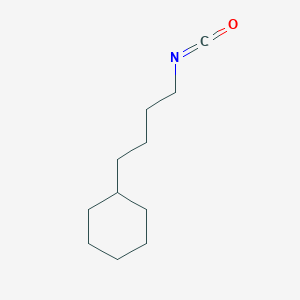
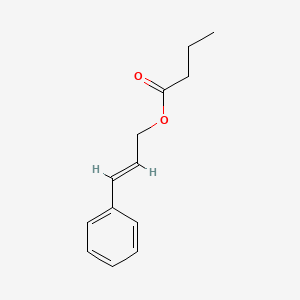
![Benzo[d][1,3]dioxol-5-ylhydrazine hydrochloride](/img/structure/B3429944.png)
